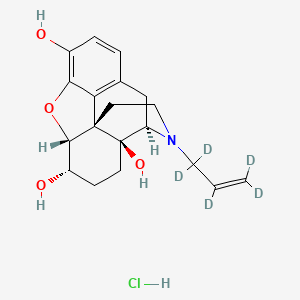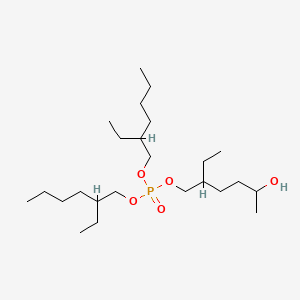
Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate is a chemical compound derived from 2-Ethyl-1-hexanol. It is used in the preparation of succinate-based plasticizers, which are alternatives to phthalate plasticizers. This compound is also utilized in the preparation of polymeric plasticizers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate is synthesized from 2-Ethyl-1-hexanol. The synthetic route involves the reaction of 2-Ethyl-1-hexanol with phosphorus oxychloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes.
Aplicaciones Científicas De Investigación
Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of plasticizers, which are essential in the manufacturing of flexible plastics.
Mecanismo De Acción
The mechanism of action of Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to changes in metabolic pathways. The compound can also interact with cellular membranes, affecting their fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
Di-(2-Ethylhexyl) Phosphate: This compound is similar in structure but lacks the hydroxy group present in Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate.
Mono-(2-Ethyl-5-Hydroxyhexyl) Phthalate: This compound is a metabolite of Di-(2-Ethylhexyl) Phthalate and has similar chemical properties.
Uniqueness
This compound is unique due to the presence of both ethylhexyl and hydroxyhexyl groups, which confer specific chemical and physical properties. These properties make it suitable for specialized applications in plasticizer production and scientific research.
Propiedades
Fórmula molecular |
C24H51O5P |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
bis(2-ethylhexyl) (2-ethyl-5-hydroxyhexyl) phosphate |
InChI |
InChI=1S/C24H51O5P/c1-7-12-14-22(9-3)18-27-30(26,28-19-23(10-4)15-13-8-2)29-20-24(11-5)17-16-21(6)25/h21-25H,7-20H2,1-6H3 |
Clave InChI |
QXKRXEKOFLNFEZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
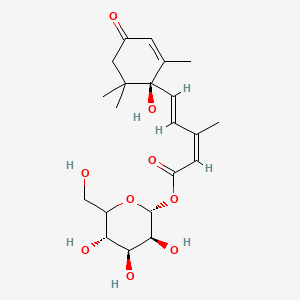
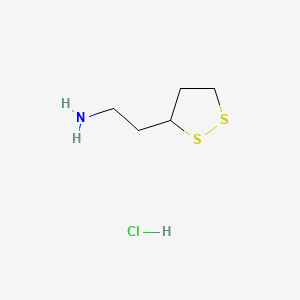
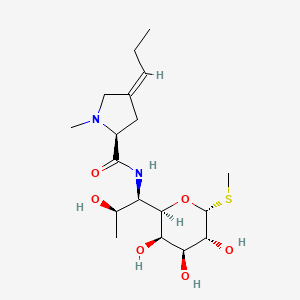
![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)

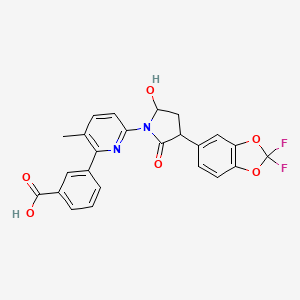
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
